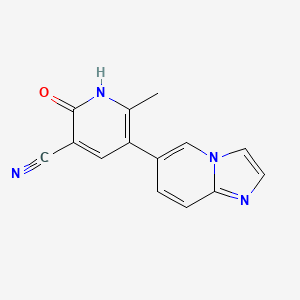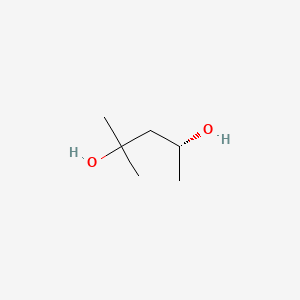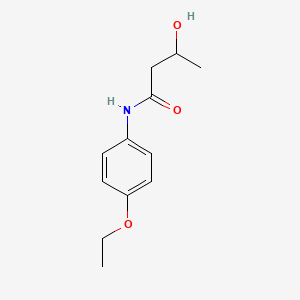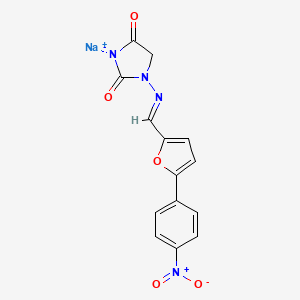
Dantrolène sodique
Vue d'ensemble
Description
Dantrolene sodium is a direct-acting skeletal muscle relaxant. It is used to help relax certain muscles in your body. It relieves the spasms, cramping, and tightness of muscles caused by certain medical problems such as multiple sclerosis (MS), cerebral palsy, stroke, or injury to the spine . It is also used to treat or prevent muscle stiffness and spasms caused by malignant hyperthermia .
Synthesis Analysis
Dantrolene sodium was first synthesized by Snyder et al. in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin . A specific method for preparing dantrolene sodium involves adding dantrolene sodium crude product into a mixture of methanol and purified water, stirring, filtering, and vacuum drying .Molecular Structure Analysis
The molecular formula of dantrolene sodium is C14H10N4O5 . It is a hydantoin derivative with structural similarities to phenytoin and nitrofurantoin . The molecular weight is 336.23 .Chemical Reactions Analysis
Dantrolene sodium is known to inhibit the release of calcium ions from the sarcoplasmic reticulum in skeletal muscle, thereby treating malignant hyperpyrexia .Physical And Chemical Properties Analysis
Dantrolene sodium is an orange powder . It is slightly soluble in water . The molecular weight of dantrolene sodium is 336.23 .In Vivo
Dantrolene sodium is used in scientific research applications to study the effects of calcium ion channels in skeletal muscle cells. It has been used to study the effects of calcium channel blockers on muscle function, the effects of calcium channel activation on muscle contraction and relaxation, and the effects of calcium channel blockers on muscle fatigue.
In Vitro
In vitro, dantrolene sodium has been used to study the effects of calcium channel blockers on muscle contraction, relaxation, and fatigue. It has also been used to study the effects of calcium channel blockers on muscle metabolism and energy production.
Mécanisme D'action
Target of Action
Dantrolene sodium primarily targets the ryanodine receptors (RYR) . These receptors are intracellular calcium-release channels expressed on the surface of the sarcoplasmic reticulum . They play a crucial role in muscle contraction by mediating the release of calcium from the sarcoplasmic reticulum .
Mode of Action
Dantrolene sodium acts by binding to the ryanodine receptor 1 (RYR1) and decreasing intracellular calcium concentration . This action depresses excitation-contraction coupling in skeletal muscle . By inhibiting the release of calcium ions from the sarcoplasmic reticulum, it lessens excitation-contraction coupling in muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by dantrolene sodium is the calcium signaling pathway. By binding to the ryanodine receptors, dantrolene sodium inhibits the release of calcium ions from the sarcoplasmic reticulum . This action disrupts the normal calcium ion flow that is essential for muscle contraction .
Pharmacokinetics
Dantrolene sodium has a bioavailability of 70% . It is metabolized in the liver and excreted through the bile duct and kidneys . In horses, the distribution and elimination of dantrolene were found to be rapid, with an elimination half-life of approximately 129 minutes and a whole-body clearance rate of around 4.16 ml/min/kg .
Result of Action
The primary result of dantrolene sodium’s action is the relaxation of skeletal muscles . By inhibiting the release of calcium ions, it reduces muscle contractions and helps manage conditions characterized by excessive muscle contractions, such as malignant hyperthermia and muscle spasticity .
Action Environment
The action of dantrolene sodium can be influenced by various environmental factors. For instance, it may interact with certain drugs, such as calcium channel blockers of the diltiazem/verapamil type. Intravenous treatment with dantrolene and concomitant calcium channel blocker treatment may lead to severe cardiovascular collapse, abnormal heart rhythms, myocardial depressions, and high blood potassium . Furthermore, its efficacy and stability can be affected by the patient’s health status, such as liver disease .
Activité Biologique
Dantrolene sodium has been shown to have anti-spasticity and anti-hypertonic effects in animal models. It has also been shown to reduce the activity of calcium ion channels in the sarcoplasmic reticulum of skeletal muscle cells.
Biochemical and Physiological Effects
Dantrolene sodium has been shown to reduce the activity of calcium ion channels in skeletal muscle cells. This inhibition of calcium release results in a decrease in muscle contraction, relaxation, and fatigue. It has also been shown to reduce the activity of sodium-potassium ATPase, which is involved in the regulation of intracellular sodium and potassium levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dantrolene sodium in laboratory experiments include its ability to reduce the activity of calcium ion channels in the sarcoplasmic reticulum of skeletal muscle cells, its ability to reduce the activity of sodium-potassium ATPase, and its ability to reduce muscle contraction, relaxation, and fatigue. The main limitation of using dantrolene sodium in laboratory experiments is that it is a non-selective calcium channel blocker, meaning that it can block both excitatory and inhibitory calcium channels.
Orientations Futures
For research on dantrolene sodium include further investigation into its effects on calcium channel blockers, its effects on muscle metabolism and energy production, and its effects on other muscle disorders. Additionally, further research is needed to determine the optimal dose and duration of treatment with dantrolene sodium in clinical settings. Other areas of research include the development of novel formulations of dantrolene sodium and the development of new therapeutic applications for the drug. Additionally, further research is needed to identify the potential long-term side effects of dantrolene sodium.
Applications De Recherche Scientifique
Réduction des lésions ischémiques
Le DAN a été utilisé dans des modèles cellulaires et animaux pour réduire la mort cellulaire résultant d'une ischémie cérébrale . Son mécanisme implique probablement la régulation du calcium et la protection contre le stress oxydatif.
Crises épileptiques
Des études suggèrent que le DAN peut diminuer les lésions neuronales causées par des crises épileptiques . Ses propriétés relaxantes musculaires pourraient contribuer au contrôle des crises.
Lésion de la moelle épinière
Le DAN a été étudié comme une thérapie potentielle pour les lésions de la moelle épinière . Sa capacité à moduler la libération de calcium et à protéger les neurones peut jouer un rôle.
Dépression à long terme et transmission synaptique
Le DAN agit comme un bloqueur cellulaire-perméable de la libération intracellulaire de calcium du réticulum sarcoplasmique. Il inhibe la dépression à long terme et la dépôtentiation de la transmission synaptique .
Relaxation musculaire squelettique
Initialement découvert pour ses propriétés relaxantes musculaires, le DAN réduit le tonus musculaire squelettique de manière dose-dépendante. Il est relativement non toxique et exempt d'effets indésirables tels que l'insuffisance respiratoire .
Safety and Hazards
Dantrolene sodium can cause life-threatening liver damage, especially if taken in high doses . Signs of liver problems include nausea, upper stomach pain, loss of appetite, dark urine, clay-colored stools, or jaundice (yellowing of the skin or eyes) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Analyse Biochimique
Biochemical Properties
Dantrolene sodium interacts with ryanodine receptors, which are intracellular calcium channels located on the sarcoplasmic reticulum of skeletal muscle cells . By binding to these receptors, dantrolene sodium inhibits the release of calcium ions from the sarcoplasmic reticulum, thereby reducing muscle contraction .
Cellular Effects
In muscle cells, dantrolene sodium decreases intracellular calcium concentration, which results in a reduction of muscle contraction . This effect of dantrolene sodium on calcium homeostasis can influence various cellular processes, including cell signaling pathways and gene expression related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of dantrolene sodium involves its binding to the ryanodine receptor 1, leading to a decrease in intracellular calcium concentration . This binding inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .
Temporal Effects in Laboratory Settings
The effects of dantrolene sodium in laboratory settings can vary over time. While specific data on the stability and degradation of dantrolene sodium was not found in the search results, it is known that the drug can produce a marked reduction in muscle contraction in response to electrical stimulation or stimulation by pharmacological agents .
Dosage Effects in Animal Models
In animal models, the effects of dantrolene sodium can vary with different dosages . For instance, in a study on rats with chronic β-adrenergic receptor activation, dantrolene treatment was found to stabilize ventricular electrophysiological characteristics and increase the expression of key sarcoplasmic reticulum calcium cycling proteins, thereby reducing vulnerability to ventricular arrhythmias .
Metabolic Pathways
Dantrolene sodium is metabolized in the liver primarily to 5-hydroxydantrolene, which has similar pharmacological action to the parent compound . This metabolite may exceed the serum concentrations of dantrolene upon repeated administration .
Transport and Distribution
While specific information on the transport and distribution of dantrolene sodium within cells and tissues was not found in the search results, it is known that the drug is metabolized in the liver and excreted via the bile duct and kidney .
Subcellular Localization
The subcellular localization of dantrolene sodium is likely within the sarcoplasmic reticulum of skeletal muscle cells, given its mechanism of action involving the inhibition of calcium release from this organelle .
Propriétés
IUPAC Name |
sodium;3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLIXGNPXAZHD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N4NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044585 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14663-23-1 | |
| Record name | Dantrolene sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dantrolene sodium primarily acts on skeletal muscle by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR). [, , , , , ] This inhibition occurs by interfering with the ryanodine receptor (RyR), a calcium channel located on the SR membrane responsible for releasing Ca2+ during muscle excitation-contraction coupling. [, ] By reducing the availability of intracellular Ca2+, dantrolene sodium effectively prevents muscle fiber contraction. [, , ]
A: While dantrolene sodium's primary target is skeletal muscle, research suggests varying degrees of effects on other muscle types. [, ] Skeletal muscle displays the highest sensitivity to dantrolene sodium. [] Studies show limited and variable effects on smooth muscle, with some reports indicating contraction inhibition in certain smooth muscle types like the bladder detrusor muscle and others showing negligible effects. [, ] Cardiac muscle, on the other hand, demonstrates relatively low sensitivity to dantrolene sodium. [, ]
A: Research suggests that dantrolene sodium's action on calcium regulation might contribute to other effects. Some studies indicate a potential protective role against myocardial ischemia-reperfusion injury by inhibiting excessive calcium release from the SR during reperfusion. [] Additionally, dantrolene sodium has shown some anti-inflammatory and antinociceptive properties in animal models, although the exact mechanisms remain to be fully elucidated. []
ANone: The molecular formula of dantrolene sodium is C14H9N4NaO5S. Its molecular weight is 396.3 g/mol.
A: While specific spectroscopic data is not provided in the research abstracts, several studies utilize ultraviolet (UV) detection for analytical purposes. [, , ] This suggests the presence of chromophores within the dantrolene sodium molecule that absorb light in the UV region.
A: Dantrolene sodium exhibits limited water solubility, which poses challenges for its clinical use. [] Its stability in solution is influenced by factors such as pH, temperature, and light exposure. Specific data regarding stability under various conditions would require further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



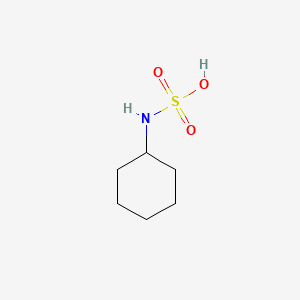
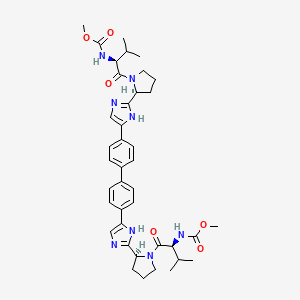
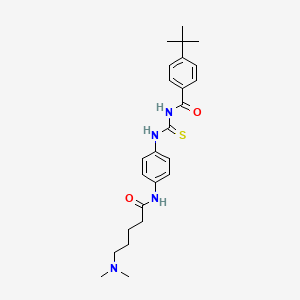
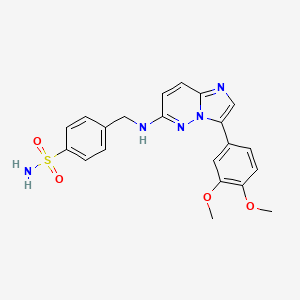
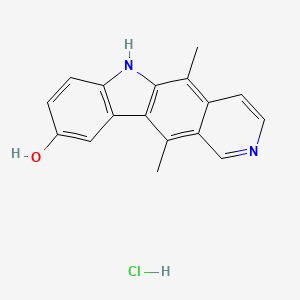
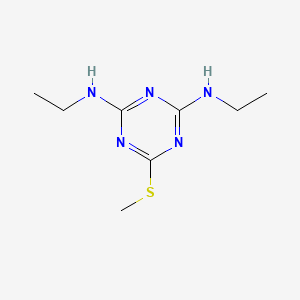

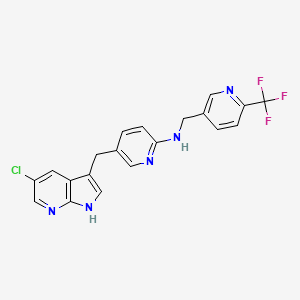

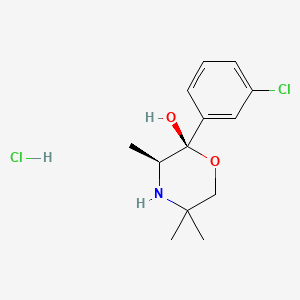
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
